molecular formula C7H11Cl3N2O B15157118 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B15157118
M. Wt: 245.5 g/mol
InChI Key: KRVZBMSYEFYFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol chain, along with a chlorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine as the starting material.

    Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 2-position of the pyridine ring.

    Hydroxylation: The resulting 2-amino-4-chloropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to other functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or aminated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom on the pyridine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyridine: Similar structure but lacks the ethan-1-ol chain.

    2-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

    4-Acetyl-2-chloropyridine: Contains an acetyl group instead of the amino and hydroxyl groups.

Uniqueness

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on the ethan-1-ol chain, along with the chlorine atom on the pyridine ring

Properties

Molecular Formula

C7H11Cl3N2O

Molecular Weight

245.5 g/mol

IUPAC Name

2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H

InChI Key

KRVZBMSYEFYFML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.